![molecular formula C8H7BrCl2 B1411407 2,5-Dichloro-3-methylbenzyl bromide CAS No. 1804516-36-6](/img/structure/B1411407.png)
2,5-Dichloro-3-methylbenzyl bromide
Overview
Description
2,5-Dichloro-3-methylbenzyl bromide is a chemical compound with the molecular formula C7H5BrCl2 . It is a white to light yellow crystal powder .
Synthesis Analysis
The synthesis of 2,5-Dichloro-3-methylbenzyl bromide involves chemoselective alkylation of the hydroxyl group of the corresponding ester . The exact steps and conditions for this synthesis can vary and are often proprietary to the manufacturer .Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-3-methylbenzyl bromide consists of a benzene ring with two chlorine atoms and one bromomethyl group attached to it . The average mass of the molecule is 239.925 Da and the monoisotopic mass is 237.895157 Da .Chemical Reactions Analysis
2,5-Dichloro-3-methylbenzyl bromide may participate in various chemical reactions. For example, it can be used in the synthesis of methyl 5-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate and methyl 4-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate . The exact mechanisms of these reactions can depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
2,5-Dichloro-3-methylbenzyl bromide is a solid at room temperature and has a density of 1.679±0.06 g/cm3 . It has a melting point of 38-42 °C and a boiling point of 138 °C at 14mmHg .Safety and Hazards
properties
IUPAC Name |
1-(bromomethyl)-2,5-dichloro-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5-2-7(10)3-6(4-9)8(5)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMNUYJKUQSVCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3-methylbenzyl bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.